molecular formula C12H8F3NO3S B3043610 2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 887267-81-4

2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B3043610
CAS No.: 887267-81-4
M. Wt: 303.26 g/mol
InChI Key: MPIPDDSPJIASBB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular processes .

Biological Activity

2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazole family, which is known for various pharmacological properties, including antimicrobial and anti-inflammatory effects. The incorporation of a trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C10H8F3NO2S
  • Molecular Weight : 251.24 g/mol
  • CAS Number : 887267-81-4
  • SMILES Notation : Cc1nc(c(s1)C(O)=O)C(F)(F)F

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to over 1000 µg/mL depending on the specific derivative and bacterial strain tested .

CompoundMIC (µg/mL)MBC (µg/mL)Activity Level
This compoundTBDTBDTBD
Related Thiazole Derivative1.95 - 15.623.91 - 62.5Strong

The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Properties

Some studies indicate that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property is particularly valuable in managing conditions such as arthritis and other inflammatory diseases.

Study on Antimicrobial Efficacy

In a comparative study, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted that derivatives with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. For example, one derivative demonstrated an MIC significantly lower than nitrofurantoin against Staphylococcus aureus strains, emphasizing the potential of trifluoromethoxy-substituted thiazoles in developing new antimicrobial agents .

Pharmacological Screening

Another study focused on the pharmacological profiling of thiazole derivatives, including the target compound. Results indicated that the presence of the trifluoromethoxy group improved binding affinity to various biological targets, enhancing both efficacy and selectivity in receptor interactions .

Properties

IUPAC Name

2-methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3S/c1-6-16-9(10(20-6)11(17)18)7-2-4-8(5-3-7)19-12(13,14)15/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIPDDSPJIASBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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